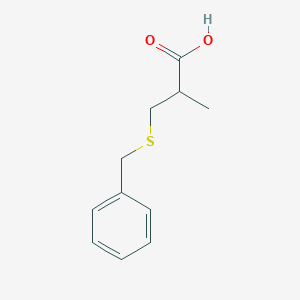

3-(苄硫基)-2-甲基丙酸

描述

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as a radical relay strategy for generating sulfonyl-containing compounds under mild conditions with visible light irradiation . Another approach is the condensation reaction to produce Schiff bases, which can further react with metal salts to yield cyclized products . These methods suggest that the synthesis of 3-(Benzylsulfanyl)-2-methylpropanoic acid could potentially be achieved through similar radical or condensation reactions, possibly involving benzylsulfanyl as a functional group.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques like UV-VIS, IR, NMR, mass spectroscopy, and single crystal X-ray determination . These compounds exhibit various non-covalent interactions that stabilize their crystal structures, such as hydrogen bonds and pi-pi interactions . For 3-(Benzylsulfanyl)-2-methylpropanoic acid, similar analytical techniques could be employed to determine its molecular structure and the nature of its intermolecular interactions.

Chemical Reactions Analysis

The papers do not provide specific reactions for 3-(Benzylsulfanyl)-2-methylpropanoic acid, but they do mention the reactivity of similar compounds. For instance, the presence of a methylsulfanyl group can influence the reactivity of a compound, as seen in the docking studies where the sulfur atom plays a vital role in bonding . This suggests that the benzylsulfanyl group in 3-(Benzylsulfanyl)-2-methylpropanoic acid could also impart specific reactivity patterns, potentially affecting its behavior in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various analyses, including HOMO-LUMO, NBO, and MEP . These studies provide information on the electronic properties and potential reactive sites of a molecule. For 3-(Benzylsulfanyl)-2-methylpropanoic acid, similar analyses could predict its reactivity, stability, and interactions with other molecules. Additionally, potentiometric titration studies have been used to investigate the complexation behavior of related compounds , which could be relevant for understanding the solubility and binding properties of 3-(Benzylsulfanyl)-2-methylpropanoic acid.

科学研究应用

机理见解和合成应用

立体选择性亲核加成:Hennum 等人(2014)的研究提供了关于涉及亚磺酰亚胺的立体选择性亲核 1,2-加成的机理见解,强调了双功能试剂在确定立体选择性中的作用。这项研究突出了硫烷基化合物在立体选择性合成中的合成多功能性(Hennum, Fliegl, Gundersen, & Eisenstein, 2014)。

γ-辐照下的聚合:Millard 等人(2010)探索了在功能性三硫代碳酸酯存在下水溶性单体的受控聚合,展示了硫烷基化合物在聚合物科学中的效用,特别是通过 RAFT 聚合创建水溶性和刺激响应聚合物(Millard, Barner, Reinhardt, Buchmeiser, Barner‐Kowollik, & Müller, 2010)。

苯并咪唑合成的催化:Khazaei 等人(2011)报道了离子液体催化体系,该体系有效地催化苯-1,2-二胺与芳香醛的缩合,展示了硫烷基化合物在促进绿色化学过程中的潜力(Khazaei, Zolfigol, Moosavi‐Zare, Zare, Ghaemi, Khakyzadeh, Asgari, & Hasaninejad, 2011)。

材料科学和高级合成

液晶聚合物:Kishikawa、Hirai 和 Kohmoto(2008)合成并表征了可聚合的苯甲酸衍生物,形成表现出液晶相的配合物。这项工作说明了硫烷基化合物在开发具有在显示器和光学器件中潜在用途的高级材料中的应用(Kishikawa, Hirai, & Kohmoto, 2008)。

酶促合成和生物催化:Kumar 等人(2015)证明了芳基 3-羟基-2-(羟甲基)-2-甲基丙酸酯的选择性生物催化酯交换反应,强调了硫烷基化合物在酶促合成和绿色化学方法开发中的作用(Kumar, Dhawan, Singh, Sharma, Sharma, Prasad, Van der Eycken, Len, Watterson, & Parmar, 2015)。

属性

IUPAC Name |

3-benzylsulfanyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-9(11(12)13)7-14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARSURQOGRNRLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446069 | |

| Record name | Propanoic acid, 2-methyl-3-[(phenylmethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzylsulfanyl)-2-methylpropanoic acid | |

CAS RN |

106664-91-9 | |

| Record name | Propanoic acid, 2-methyl-3-[(phenylmethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine](/img/structure/B1337386.png)